

# Application Notes and Protocols for Albumin Removal from Plasma using Ethacridine Lactate

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## Compound of Interest

Compound Name: Ethacridine lactate monohydrate

Cat. No.: B1671380

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## Introduction

Albumin is the most abundant protein in plasma, constituting approximately 50-60% of the total protein content. Its high concentration can interfere with the detection and analysis of lower-abundance proteins, which are often of greater interest as potential biomarkers or therapeutic targets. Therefore, the removal of albumin is a critical step in many plasma-based research applications. Ethacridine lactate, also known as Rivanol, is a compound that can be used for the selective precipitation of proteins.<sup>[1][2]</sup> While more commonly known for its antiseptic properties, it has also been utilized in plasma fractionation processes.<sup>[1][2]</sup>

This document provides a detailed protocol for the use of ethacridine lactate to remove albumin from plasma samples. The protocol is based on the principles of protein precipitation and is intended for research-scale applications.

## Principle of the Method

Ethacridine lactate is an acridine derivative that can selectively precipitate certain proteins from a solution.<sup>[1][2][3]</sup> The mechanism of precipitation is based on the interaction between the ethacridine lactate molecule and proteins, leading to a decrease in the solubility of specific proteins, including albumin, causing them to precipitate out of the solution. The precipitate can then be separated from the supernatant containing the remaining plasma proteins by centrifugation.

## Materials and Reagents

- Human plasma (or plasma from the species of interest)
- Ethacridine lactate (Rivanol)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water
- Microcentrifuge tubes
- Pipettes and pipette tips
- Microcentrifuge
- Protein quantification assay kit (e.g., BCA or Bradford)

## Experimental Protocol

This protocol is a representative method and may require optimization for specific applications and plasma types.

### 1. Preparation of Ethacridine Lactate Solution:

- Prepare a 0.2% (w/v) stock solution of ethacridine lactate in deionized water.
- Ensure the solution is fully dissolved. Gentle warming may be required.
- Allow the solution to cool to room temperature before use.

### 2. Plasma Sample Preparation:

- Thaw frozen plasma samples on ice or at 4°C.
- Centrifuge the plasma at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates or cellular debris.
- Transfer the clear supernatant to a new tube.
- Determine the total protein concentration of the starting plasma sample using a suitable protein assay.

### 3. Albumin Precipitation:

- In a microcentrifuge tube, add 1 volume of plasma.
- Slowly add 4 volumes of the 0.2% ethacridine lactate solution to the plasma while gently vortexing. This results in a final ethacridine lactate concentration of approximately 0.16%.
- Incubate the mixture at room temperature for 30 minutes with gentle, continuous mixing.

#### 4. Separation of Precipitated Albumin:

- Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
- The precipitated albumin will form a pellet at the bottom of the tube.
- Carefully collect the supernatant, which contains the albumin-depleted plasma fraction.

#### 5. (Optional) Washing the Precipitate:

- To increase the recovery of non-albumin proteins that may have been trapped in the pellet, the pellet can be washed.
- Resuspend the pellet in a small volume of PBS containing a low concentration of ethacridine lactate (e.g., 0.05%).
- Centrifuge again at 10,000 x g for 15 minutes at 4°C.
- Combine the supernatant from this wash step with the supernatant from step 4.

#### 6. Removal of Residual Ethacridine Lactate:

- Residual ethacridine lactate in the albumin-depleted supernatant may interfere with downstream applications. Dialysis or buffer exchange using a desalting column is recommended to remove the ethacridine lactate.

#### 7. Final Protein Quantification:

- Determine the total protein concentration of the final albumin-depleted sample.
- Assess the efficiency of albumin removal using methods such as SDS-PAGE, Western blotting for albumin, or an albumin-specific ELISA.

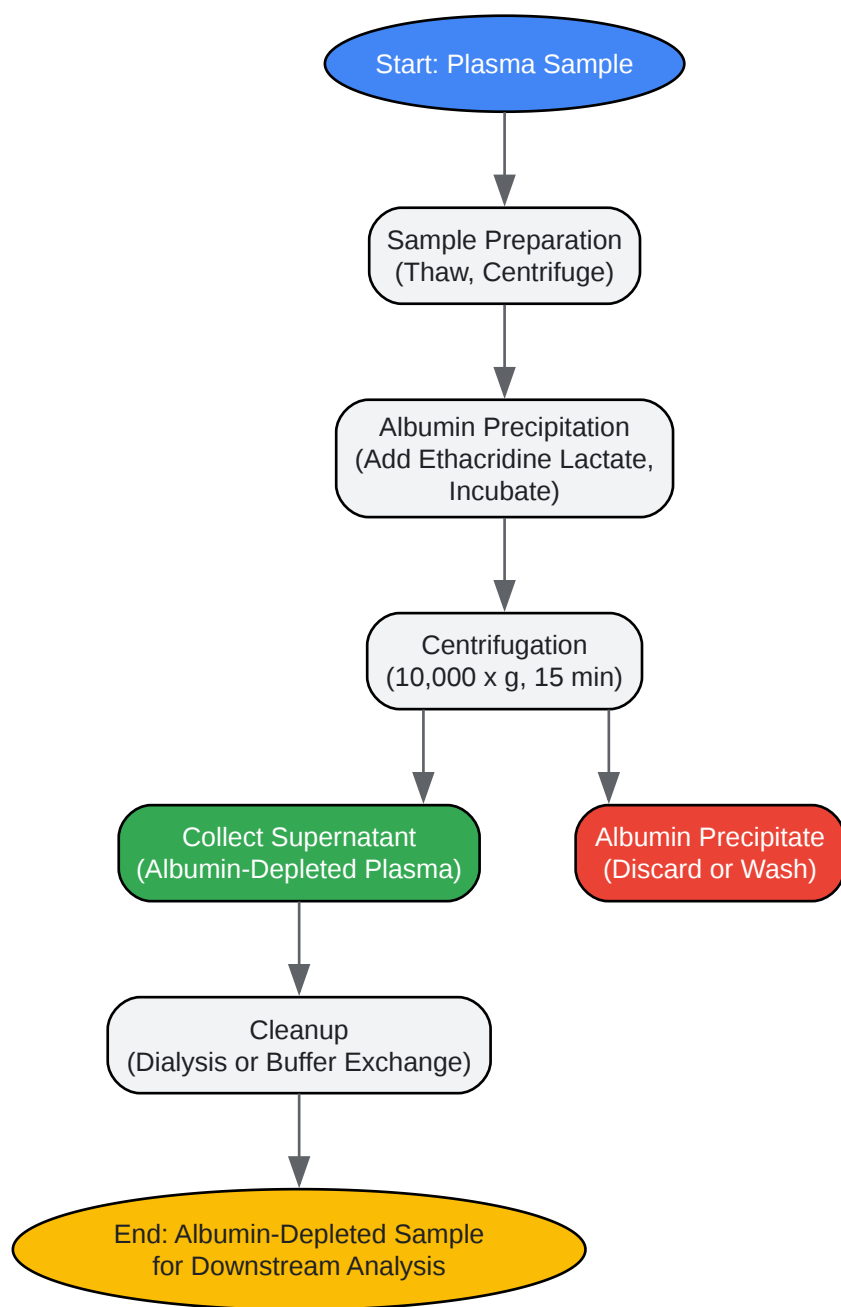
## Data Presentation

Table 1: Representative Quantitative Data for Albumin Removal using Ethacridine Lactate

Parameter	Before Depletion	After Depletion	% Change
Total Protein Conc. (mg/mL)	65	25	-61.5%
Albumin Concentration (mg/mL)	40	4	-90%
IgG Concentration (mg/mL)	12	10	-16.7%
Recovery of Non- Albumin Proteins	N/A	~80%	N/A

Note: The values in this table are illustrative and will vary depending on the specific plasma sample and experimental conditions.

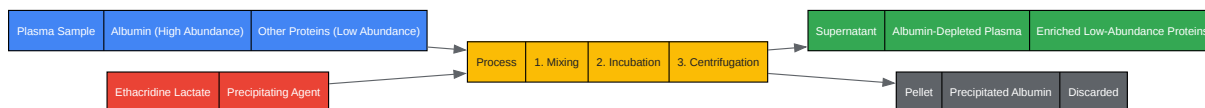
## Experimental Workflow Diagram



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Caption: Experimental workflow for albumin removal from plasma using ethacridine lactate.

## Logical Relationship of Precipitation Steps



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Caption: Logical relationship of components in the ethacridine lactate precipitation process.

## Discussion and Considerations

- **Optimization is Key:** The optimal concentration of ethacridine lactate, incubation time, and centrifugation parameters may vary depending on the species of plasma and the specific downstream application. A pilot experiment is recommended to determine the ideal conditions.
- **Co-precipitation:** While ethacridine lactate is somewhat selective for albumin, some co-precipitation of other plasma proteins can occur. The extent of co-precipitation should be evaluated for the proteins of interest.
- **Purity of Reagents:** Use high-purity ethacridine lactate to avoid introducing contaminants into the sample.
- **Alternative Methods:** For applications requiring very high levels of albumin depletion or the analysis of very low-abundance proteins, other methods such as affinity-based depletion kits may offer higher specificity and efficiency.<sup>[4][5]</sup> However, precipitation methods like the one described here can be a cost-effective alternative.<sup>[6]</sup>

## Safety Precautions

Ethacridine lactate is classified as a hazardous substance.<sup>[7]</sup> Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

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## References

- 1. researchgate.net [researchgate.net]
- 2. ijbiotech.com [ijbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification or Removal of Albumin and IgG [sigmaaldrich.com]
- 5. biaseparations.com [biaseparations.com]
- 6. A novel and cost effective method of removing excess albumin from plasma/serum samples and its impacts on LC-MS/MS bioanalysis of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethacridine lactate monohydrate | 6402-23-9 | Benchchem [benchchem.com]
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